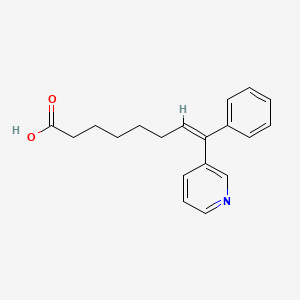
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid is an organic compound characterized by the presence of both phenyl and pyridinyl groups attached to an octenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octenoic acid backbone to a single bond, forming saturated derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学的研究の応用
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism of action of 8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid involves its interaction with specific molecular targets. The phenyl and pyridinyl groups can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
8-Phenyl-8-pyridin-3-yl-octanoic acid: Similar structure but lacks the double bond in the octenoic acid backbone.
8-Phenyl-8-pyridin-3-yl-hexanoic acid: Shorter carbon chain compared to the octenoic acid derivative.
8-Phenyl-8-pyridin-3-yl-decanoic acid: Longer carbon chain compared to the octenoic acid derivative.
Uniqueness
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid is unique due to the presence of both phenyl and pyridinyl groups attached to an unsaturated octenoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
89667-41-4 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
(Z)-8-phenyl-8-pyridin-3-yloct-7-enoic acid |
InChI |
InChI=1S/C19H21NO2/c21-19(22)13-7-2-1-6-12-18(16-9-4-3-5-10-16)17-11-8-14-20-15-17/h3-5,8-12,14-15H,1-2,6-7,13H2,(H,21,22)/b18-12- |
InChIキー |
WSPYFANRPUFZCC-PDGQHHTCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/CCCCCC(=O)O)/C2=CN=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(=CCCCCCC(=O)O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)
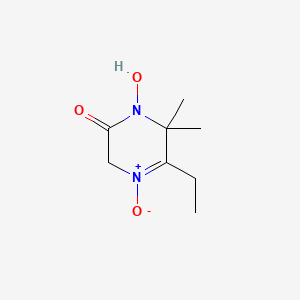
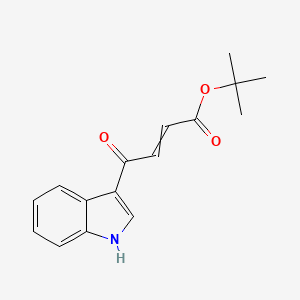

![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)

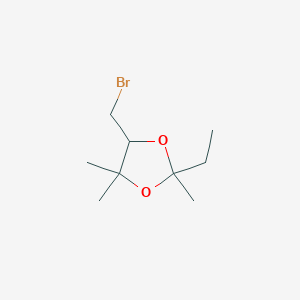

![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
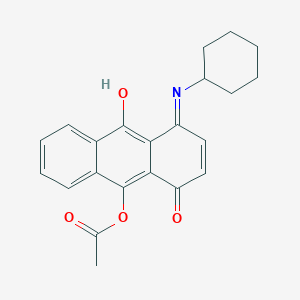
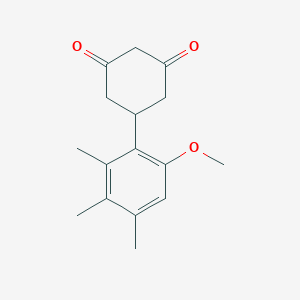
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
